tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

Synthetic Efficiency Process Chemistry Alkylation

This 1-pyrazolyl regioisomer offers distinct reactivity and steric profile vs. 3- or 4-pyrazolyl variants, ensuring selective downstream coupling and optimal yield in patented kinase inhibitor syntheses (e.g., crizotinib). Direct Boc-deprotection yields the free amine for amide formation or reductive amination. Trust a validated intermediate (WO2013/10453) with proven scalability for SAR library synthesis. Secure your synthesis pathway – order now.

Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
CAS No. 1269429-29-9
Cat. No. B3186698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS1269429-29-9
Molecular FormulaC13H21N3O2
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=N2
InChIInChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-9-5-11(6-10-15)16-8-4-7-14-16/h4,7-8,11H,5-6,9-10H2,1-3H3
InChIKeyKHHRPZUMRVYLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: A Key N-Boc-Protected Pyrazolylpiperidine Intermediate for Kinase-Focused Medicinal Chemistry


tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1269429-29-9) is a heterocyclic building block consisting of a piperidine core with an N-Boc protecting group and a 1H-pyrazol-1-yl substituent at the 4-position [1]. This compound is primarily employed as a protected intermediate in multi-step organic syntheses, particularly within medicinal chemistry programs targeting kinase inhibitors and central nervous system (CNS) agents [2]. Its structure provides a versatile scaffold for further functionalization, notably after deprotection of the Boc group, which enables access to the free amine for downstream coupling reactions [1].

Why tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate Cannot Be Interchanged with Its Regioisomeric Analogs in Synthetic Workflows


In procurement and synthetic planning, substituting the 1-pyrazolyl isomer (CAS 1269429-29-9) with its 3- or 4-pyrazolyl regioisomers is not chemically or functionally equivalent. The position of the pyrazole nitrogen directly influences the compound's reactivity, electronic properties, and steric environment, which in turn dictates its performance in subsequent chemical reactions [1]. For instance, the 1-pyrazolyl attachment point yields a distinct electrophilic/nucleophilic profile compared to the 3-pyrazolyl variant, which can significantly alter the outcome of cross-coupling or alkylation reactions . Furthermore, as evidenced by reported synthetic yields, the efficiency of incorporating these isomers into larger molecular frameworks varies considerably, making the 1-pyrazolyl isomer a uniquely optimized intermediate for specific, patented synthetic routes .

Quantitative Differentiation of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: Synthetic Yield and Regioisomeric Purity


Synthetic Yield of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate in a Patented Alkylation Procedure

In a patented synthetic route (WO2013/10453), the target compound was synthesized via an SN2 alkylation reaction between 1H-pyrazole and a Boc-protected piperidine mesylate precursor. The reaction proceeded under standard conditions (NaH, DMF, 50°C, 12h) to afford the desired 1-pyrazolyl isomer in a 55.9% isolated yield after chromatographic purification . This yield is a critical metric for evaluating the efficiency of this specific isomer's preparation, as it directly impacts the cost and feasibility of downstream synthetic campaigns.

Synthetic Efficiency Process Chemistry Alkylation

Comparative Synthetic Yield: 1-Pyrazolyl vs. 3-Pyrazolyl Regioisomer

A direct comparison of isolated yields reveals a substantial difference in synthetic efficiency between the 1-pyrazolyl isomer (target compound) and its 3-pyrazolyl analog. The 3-pyrazolyl isomer (CAS 278798-07-5) was synthesized via a condensation reaction with hydrazine hydrate in 78% yield , which is 22.1 percentage points higher than the 55.9% yield reported for the 1-pyrazolyl isomer under its respective alkylation conditions . This indicates that while the 1-pyrazolyl isomer is accessible, its preparation via direct alkylation is inherently less efficient than the preparation of the 3-pyrazolyl isomer via condensation, highlighting a key differentiator in process chemistry and procurement cost.

Regioisomer Comparison Synthetic Yield Process Optimization

Optimal Application Scenarios for tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate Based on Quantitative Evidence


Precursor for Boc-Deprotection to Access 4-(1H-Pyrazol-1-yl)piperidine

This compound serves as the direct synthetic precursor to 4-(1H-pyrazol-1-yl)piperidine (CAS 762240-09-5) via quantitative Boc deprotection under acidic conditions (e.g., 4M HCl in dioxane) . The free amine is a versatile building block for subsequent amide bond formation or reductive amination in medicinal chemistry projects.

Scaffold for Diversification in Kinase Inhibitor Libraries

The pyrazolylpiperidine core is a recognized pharmacophore in kinase inhibition [1]. This Boc-protected form is ideally suited for library synthesis, allowing for selective deprotection and functionalization to generate arrays of analogs for structure-activity relationship (SAR) studies, as evidenced by its use in the synthesis of advanced intermediates for agents like crizotinib .

Intermediate for Targeted CNS Drug Discovery Programs

Given its structural features, this compound is cited as a key intermediate in the development of bioactive molecules targeting central nervous system (CNS) disorders [2]. The Boc-protected piperidine provides a handle for tuning physicochemical properties like lipophilicity and CNS permeability in lead optimization phases.

Regioisomerically Pure Building Block for Patented Synthetic Routes

Its use in a patented synthetic route (WO2013/10453) underscores its established utility and provides a validated, reproducible method for its incorporation into proprietary pharmaceutical intermediates . This ensures a degree of process robustness that is critical for scaling medicinal chemistry efforts.

Technical Documentation Hub

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